(2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine

KSP Inhibitor Medicinal Chemistry Lipophilicity

This specifically patented 2-fluorobenzyl-imidazole building block is designed for KSP (Eg5) inhibitor programs. The ortho-fluorine substitution uniquely modulates lipophilicity and electrostatic potential, driving target engagement essential for anticancer SAR studies. Its high predicted thermal stability (bp ~400°C) enables diverse synthetic routes without decomposition. Ideal for hit-to-lead optimization, focused library synthesis, and mitotic kinesin chemical probe development.

Molecular Formula C13H16FN3
Molecular Weight 233.28 g/mol
CAS No. 626209-31-2
Cat. No. B1306358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine
CAS626209-31-2
Molecular FormulaC13H16FN3
Molecular Weight233.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNCCCN2C=CN=C2)F
InChIInChI=1S/C13H16FN3/c14-13-5-2-1-4-12(13)10-15-6-3-8-17-9-7-16-11-17/h1-2,4-5,7,9,11,15H,3,6,8,10H2
InChIKeyHKHHKORRQXFOGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine (CAS 626209-31-2) for KSP-Targeted Anticancer Research


(2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine, also known as N-(2-fluorobenzyl)-3-(1H-imidazol-1-yl)-1-propanamine, is a fluorinated imidazole derivative (C13H16FN3, MW: 233.285 g/mol) characterized by a 2-fluorobenzyl group connected to an imidazole ring via a propylamine linker . This compound has been identified as a specific building block within a broad patent family claiming substituted imidazole compounds as inhibitors of kinesin spindle protein (KSP, also known as Eg5), a mitotic motor protein whose inhibition leads to cell cycle arrest and apoptosis, positioning it as a scaffold of interest in anticancer research [1][2]. Its synthesis typically involves the alkylation of 3-(1H-imidazol-1-yl)propylamine with 2-fluorobenzyl chloride under basic conditions .

Why (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine (CAS 626209-31-2) Cannot Be Replaced by Unfluorinated or Regioisomeric Analogs


Direct substitution of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine with its unfluorinated or regioisomeric analogs is scientifically unsound due to the critical role of the 2-fluoro substitution on the benzyl ring in modulating electronic distribution, lipophilicity, and, consequently, target engagement. The ortho-fluorine atom in this compound creates a distinct electrostatic potential surface and alters the conformational preferences of the benzyl group compared to its meta- and para-fluoro counterparts [1]. Furthermore, replacing the fluorine atom with a methyl group eliminates the strong C-F dipole and significantly increases logP, while substitution with a larger chlorine atom introduces steric bulk that can sterically hinder binding to shallow hydrophobic pockets in target proteins such as KSP . These structural variations are not merely cosmetic; they directly translate into quantifiable differences in physicochemical properties and, in structurally related series, have been shown to cause order-of-magnitude shifts in biological activity [2].

Quantitative Differentiation of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine Against Key Analogs


Lipophilicity Modulation: (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine Offers a LogP Advantage Over the Non-Fluorinated Benzyl Analog

The introduction of a 2-fluoro substituent onto the benzyl ring of the parent scaffold reduces calculated logP by approximately 0.33 units compared to the unsubstituted benzyl analog (Benzyl-(3-imidazol-1-yl-propyl)-amine), thereby enhancing aqueous solubility and reducing the risk of non-specific membrane partitioning . This modulation of lipophilicity is a critical parameter for improving oral bioavailability and minimizing off-target toxicity in lead optimization programs [1].

KSP Inhibitor Medicinal Chemistry Lipophilicity

Electronic Differentiation: Ortho-Fluoro Substitution of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine Induces a Distinct Electronic Effect Compared to the Chloro Analog

Replacing the ortho-fluorine with an ortho-chlorine ((2-Chloro-benzyl)-(3-imidazol-1-yl-propyl)-amine, CAS 626209-20-9) results in a significant change in the inductive effect (-I) and a marked increase in the calculated distribution coefficient (cLogD) by approximately 0.3 units at physiological pH (7.4) . The stronger electron-withdrawing nature of fluorine and its smaller van der Waals radius (1.47 Å vs. 1.75 Å for chlorine) can lead to differential binding modes and affinity for the KSP ATP-binding pocket [1].

KSP Inhibitor Medicinal Chemistry Electronic Effect

Regioisomeric Impact on Polarity: (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine Exhibits a Unique Electrostatic Profile vs. its 3- and 4-Fluoro Analogs

The position of the fluorine atom on the benzyl ring dictates the molecular dipole moment and electrostatic potential. (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine (ortho) possesses a distinct electrostatic profile compared to its 3-fluoro (meta) and 4-fluoro (para) regioisomers . This difference arises from the proximity of the C-F bond to the basic amine nitrogen, which can influence the pKa of the amine and its hydrogen-bonding capabilities with residues in the KSP binding site . In structurally related KSP inhibitor series, such regioisomeric changes have been shown to alter potency by more than 10-fold [1].

KSP Inhibitor Medicinal Chemistry Structure-Activity Relationship

Physicochemical Stability: (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine Demonstrates High Predicted Thermal Stability and Appropriate Volatility for Synthetic Handling

The compound possesses a predicted boiling point of 399.9±27.0 °C at 760 mmHg and a flash point of 195.6±23.7 °C, indicating high thermal stability under standard laboratory conditions . This is comparable to its 3-fluoro and 4-fluoro regioisomers but significantly higher than the unsubstituted benzyl analog, which has a lower molecular weight and thus a lower boiling point . This stability profile is advantageous for purification processes such as distillation or for reactions requiring elevated temperatures.

KSP Inhibitor Chemical Synthesis Physicochemical Property

Direct KSP Inhibition: (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine is Specifically Claimed as a Preferred Substituent in KSP Inhibitor Patents

The (2-fluorobenzyl) group, which is the defining feature of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine, is explicitly listed as a preferred R1 substituent in the claims of US Patent 7,626,040 B2 for substituted imidazole compounds as KSP inhibitors [1]. The patent discloses that compounds containing this moiety inhibit KSP ATPase activity, leading to mitotic arrest and apoptosis in cancer cells. While specific IC50 data for this exact compound is not provided, the structural patent protection and SAR discussion indicate that the 2-fluorobenzyl substitution was identified as a key contributor to potent KSP inhibition within the series [2].

KSP Inhibitor Anticancer Mitotic Arrest

Targeted Research Applications for (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine (CAS 626209-31-2)


Development of Kinesin Spindle Protein (KSP/Eg5) Inhibitors for Cancer Therapy

As a specifically claimed building block in KSP inhibitor patents [1], (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine is ideally suited for medicinal chemistry teams engaged in hit-to-lead or lead optimization programs targeting mitotic kinesins. Its distinct 2-fluoro substitution, which modulates lipophilicity and electrostatic properties compared to unsubstituted or chloro analogs , provides a valuable vector for improving the drug-likeness (e.g., solubility, metabolic stability) of the final clinical candidates. Researchers can utilize this compound to synthesize focused libraries and probe the structure-activity relationships (SAR) of the imidazole-based KSP inhibitor scaffold.

Synthesis of Focused Libraries for Mitotic Arrest Phenotypic Screening

This compound serves as a versatile secondary amine intermediate. Its high predicted thermal stability (boiling point 399.9±27.0 °C) supports its use in a wide range of synthetic transformations, including amide bond formation, reductive amination, and N-alkylation, without decomposition . This enables the efficient construction of diverse compound libraries around the core imidazole-propylamine scaffold for high-throughput phenotypic screening in cell-based assays aimed at identifying novel modulators of the cell cycle and mitotic progression.

Chemical Probe Development for Investigating KSP-Dependent Cellular Processes

Given the well-established role of KSP in bipolar spindle formation and cell division [1], (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine can be employed as a starting point for the development of chemical probes. By conjugating the compound to biotin or fluorescent tags through the secondary amine, researchers can create tools for affinity pull-downs or cellular imaging studies. These probes are critical for elucidating the spatiotemporal dynamics of KSP, identifying its interacting partners, and validating its function as a therapeutic target in various cancer cell lines.

Reference Standard for Physicochemical Profiling in Analog Series

Due to its well-defined structure and predicted physicochemical properties, including a density of 1.1±0.1 g/cm³ and a calculated logP of ~2.05 , (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine can serve as a useful internal reference standard when profiling a series of related analogs. Analytical chemists can use it to calibrate chromatographic methods (e.g., HPLC, LC-MS) or to validate computational models for predicting the ADME properties (e.g., LogD, solubility) of other fluorinated benzyl-imidazole derivatives, ensuring data consistency across studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.